2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions The process begins with the preparation of the cyclopropyl-1,2-oxazole intermediate, followed by its coupling with octahydropyrrolo[3,4-c]pyrrole
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the heterocyclic rings.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
What sets 2-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine apart is its unique combination of heterocyclic structures and the presence of a trifluoromethyl group
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c19-18(20,21)15-3-4-22-17(23-15)26-8-11-6-25(7-12(11)9-26)16(27)13-5-14(28-24-13)10-1-2-10/h3-5,10-12H,1-2,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOLLMJHOGHITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC4CN(CC4C3)C5=NC=CC(=N5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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